molecular formula C12H15NO3 B8301132 2-Acetamido-1-acetoxy-4,5-dimethylbenzene

2-Acetamido-1-acetoxy-4,5-dimethylbenzene

Cat. No. B8301132
M. Wt: 221.25 g/mol
InChI Key: AMTLYQYIQUZDDA-UHFFFAOYSA-N
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Patent
US04367235

Procedure details

This phenol compound is acetylated with acetic anhydride in ethyl acetate/pyridine to give 2-acetamido-1-acetoxy-4,5-dimethylbenzene (m.p. 156°-158° C.) which is nitrated in acetic anhydride with 100% nitric acid at 20° C. From the nitration mixture, there is isolated, in a yield of 43% of theory, 2-acetamido-1-acetoxy-4,5-dimethyl-3-nitrobenzene (m.p. 209°-211° C.). After saponification of this compound with 2 N hydrochloric acid, there is obtained 2-amino-4,5-dimethyl-3-nitrophenol (m.p. 176°-178° C.). This compound is then converted into the sodium salt by means of methanolic sodium methylate and then reacted in dioxan/dimethylformamide with excess 3-chloro-1,2-epoxypropane at 75° C. After evaporation of the reaction mixture, the residue is taken up in chloroform, treated with water and active charcoal and freed from solvent. The amorphous residue obtained of 2-amino-4,5-dimethyl-1-(2,3-epoxypropoxy)-3-nitrobenzene is reacted in boiling ethanol with tert.-butylamine to give 2-amino-4,5-dimethyl-1-(2-hydroxy-3-tert.-butylaminopropoxy)-3-nitrobenzene, which is then hydrogenated quantitatively in ethanol in the presence of platinum dioxide to give 2,3-diamino-4,5-dimethyl-1-(2-hydroxy-3-tert.-butylaminopropoxy)-benzene, which is isolated in the form of a trihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(O)C=CC=CC=1.[C:8]([O:11][C:12](=O)[CH3:13])(=[O:10])[CH3:9].C([O:18][CH2:19][CH3:20])(=O)C.[N:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[C:19]([NH:21][C:26]1[CH:25]=[C:24]([CH3:1])[C:23]([CH3:22])=[CH:13][C:12]=1[O:11][C:8](=[O:10])[CH3:9])(=[O:18])[CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ethyl acetate pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=C1)C)C)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.